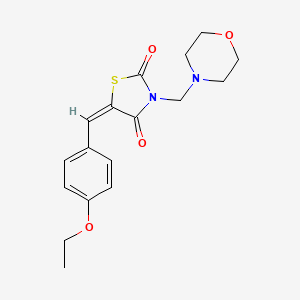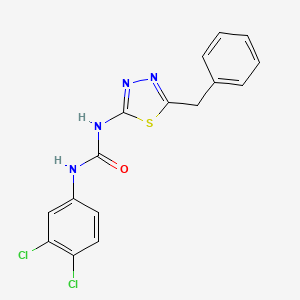
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea
Übersicht
Beschreibung
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea, commonly known as BDCU, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCU is a urea derivative that has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of BDCU is not fully understood, but it is thought to involve the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer. BDCU has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and protein kinase C.
Biochemical and Physiological Effects:
BDCU has been shown to have a variety of biochemical and physiological effects. In cancer cells, BDCU has been shown to induce apoptosis, or programmed cell death. BDCU has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BDCU has been shown to have antifungal and antibacterial activity. In biochemistry, BDCU has been used to study the role of protein kinases in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDCU in lab experiments is its versatility. BDCU has been shown to have a variety of applications in medicinal chemistry, biochemistry, and pharmacology. Another advantage is its relative ease of synthesis. BDCU can be synthesized using relatively simple chemical reactions. However, one limitation of using BDCU in lab experiments is its potential toxicity. BDCU has been shown to be toxic to some cell types, and caution should be exercised when handling it.
Zukünftige Richtungen
There are several future directions for research involving BDCU. One area of interest is the development of BDCU derivatives with improved efficacy and reduced toxicity. Another area of interest is the identification of additional protein kinases that are inhibited by BDCU. Finally, BDCU could be further investigated for its potential applications in the treatment of other diseases, such as fungal and bacterial infections.
Wissenschaftliche Forschungsanwendungen
BDCU has been studied for its potential applications in a variety of fields. In medicinal chemistry, BDCU has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. BDCU has also been studied for its potential use as an antifungal and antibacterial agent. In biochemistry, BDCU has been used as a tool to study the role of protein kinases in cellular signaling pathways. In pharmacology, BDCU has been investigated for its potential use as a modulator of ion channels.
Eigenschaften
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-12-7-6-11(9-13(12)18)19-15(23)20-16-22-21-14(24-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYILJGTSVXEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3740239.png)

![4-(2,4-dimethylbenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3740271.png)
![N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)
![N-[1-(hydrazinocarbonyl)-2-(3,4,5-trimethoxyphenyl)vinyl]benzamide](/img/structure/B3740286.png)
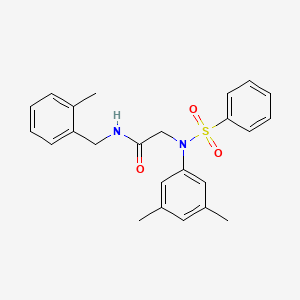
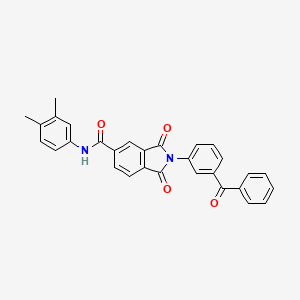
![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
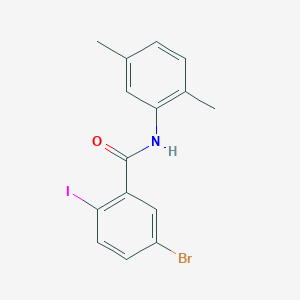
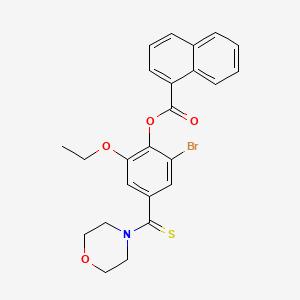
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3740322.png)
